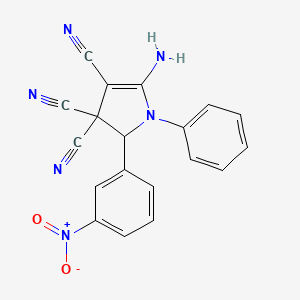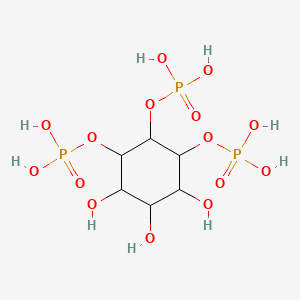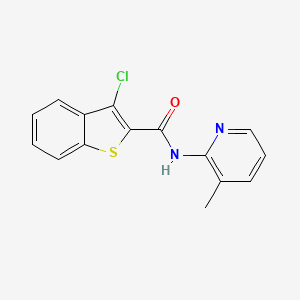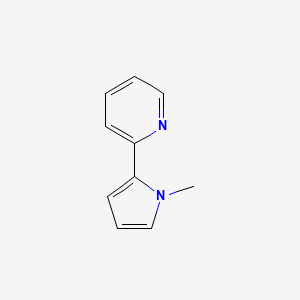![molecular formula C20H17N3O B1226903 6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study synthesized derivatives of quinazolinone, including compounds similar to 6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine. These compounds showed excellent growth inhibition of bacteria and fungi, indicating potential antimicrobial applications (Abu‐Hashem, 2018).
Structural Analysis
- Another study focused on the crystal structure analysis of a related compound, providing insights into its molecular conformation which is crucial for understanding its interactions in biological systems (Rajnikant et al., 2001).
Histamine Receptor Inverse Agonists
- Research identified quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists. This suggests potential therapeutic applications in treating conditions related to histamine activity (Smits et al., 2008).
Novel Conformationally Restricted Arginine Mimetics
- A study synthesized novel compounds as arginine side-chain mimetics, designed for incorporation into serine protease inhibitors. This has implications for drug development in various therapeutic areas (Mašič & Kikelj, 2000).
Antiproliferative Bioactivity and Biosynthesis
- Research investigated a microbial alkaloid from Streptomyces, which showed potent antiproliferative bioactivity. This opens avenues for developing novel anticancer agents (Vollmar et al., 2009).
Imaging Tracers for VEGFR-2
- A study developed a tracer for vascular endothelial growth factor receptor 2 (VEGFR-2), significant in tumor angiogenesis. This tracer is potentially useful for noninvasive imaging in cancer research (Samén et al., 2009).
Optoelectronic Material Applications
- Quinazolines have been studied for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Their incorporation into π-extended conjugated systems creates novel optoelectronic materials (Lipunova et al., 2018).
properties
Molecular Formula |
C20H17N3O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-(furan-3-yl)-N-[(3-methylphenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C20H17N3O/c1-14-3-2-4-15(9-14)11-21-20-18-10-16(17-7-8-24-12-17)5-6-19(18)22-13-23-20/h2-10,12-13H,11H2,1H3,(H,21,22,23) |
InChI Key |
DBTWZLIQIQEKBB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=COC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=COC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[6-[2-[4-(10,12-Dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1226825.png)
![2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol](/img/structure/B1226829.png)

![3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid](/img/structure/B1226837.png)

![4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)
![4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide](/img/structure/B1226841.png)
![[[2-[(4,5-dimethyl-2-thiazolyl)amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1226842.png)
![N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226843.png)
![N-(3,4-dimethylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1226844.png)
